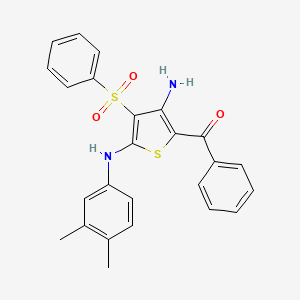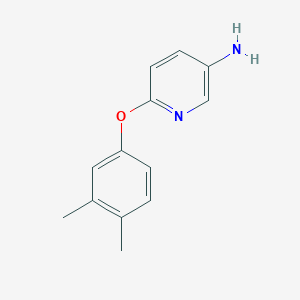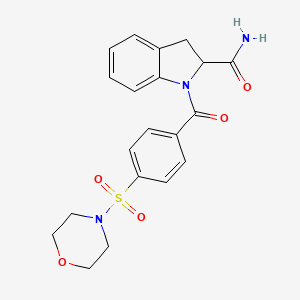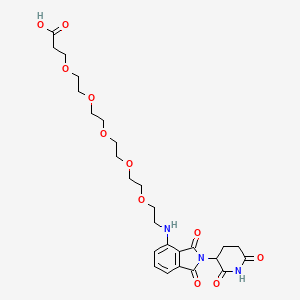
(3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C25H22N2O3S2 and its molecular weight is 462.58. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Novel compounds, including derivatives of thiophene, have been synthesized and characterized using various spectroscopic methods. These studies involve detailed structural optimization and interpretation of theoretical vibrational spectra using DFT calculations. The synthesis of such compounds opens up new avenues for exploring their potential biological activities and applications in medicinal chemistry (Shahana & Yardily, 2020).
Molecular Docking and Biological Activity
Molecular docking studies have been conducted to understand the interactions of these compounds with biological targets, aiding in the prediction of their antibacterial activities. Such studies are crucial for the design of new drugs with improved efficacy and specificity (Shahana & Yardily, 2020).
Anticancer Potential
Research has also focused on evaluating the in vitro anticancer activity of thiophene heterocyclic compounds against specific cancer cell lines. For example, studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms such as p53-dependent induction of apoptosis, highlighting their potential as lead compounds for cancer therapy (Liao et al., 2017).
Physicochemical Properties
The physicochemical properties and structural characteristics of these compounds have been investigated through crystallography and DFT calculations. This includes analyzing their equilibrium geometry, bonding features, and vibrational wave numbers to understand their stability, reactivity, and potential applications in various scientific fields (Kaur et al., 2015).
Antioxidant and Antifeedant Activities
Some studies have explored the antioxidant and insect antifeedant activities of synthesized methanone derivatives. These compounds have shown promising results in tests against bacterial and fungal strains, as well as in DPPH radical scavenging assays, indicating their potential for application in agricultural and pharmaceutical industries (Thirunarayanan, 2015).
properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(3,4-dimethylanilino)thiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S2/c1-16-13-14-19(15-17(16)2)27-25-24(32(29,30)20-11-7-4-8-12-20)21(26)23(31-25)22(28)18-9-5-3-6-10-18/h3-15,27H,26H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJSWNZAZYCDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2812481.png)

![2-(3,4-Dichlorophenyl)-6-[(3-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2812485.png)
![3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2812488.png)
![2-(4-Methoxyphenyl)-2-[3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile](/img/structure/B2812490.png)
![2-(4-Chlorophenyl)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2812492.png)


![N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2812496.png)
![1-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2812498.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2812500.png)
![ethyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate](/img/structure/B2812501.png)

![5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline](/img/structure/B2812503.png)